6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957509
InChI: InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13)
SMILES:
Molecular Formula: C9H12ClN3Si
Molecular Weight: 225.75 g/mol

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

CAS No.:

Cat. No.: VC15957509

Molecular Formula: C9H12ClN3Si

Molecular Weight: 225.75 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine -

Specification

Molecular Formula C9H12ClN3Si
Molecular Weight 225.75 g/mol
IUPAC Name 6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine
Standard InChI InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13)
Standard InChI Key DIYZGTVOCUAYJG-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is C₉H₁₂ClN₃Si, with a molecular weight of 225.75 g/mol. The pyrazine ring is substituted at positions 2, 3, and 6:

  • Position 6: Chlorine atom, providing electrophilic character.

  • Position 3: Trimethylsilyl (TMS)-protected ethynyl group, enabling cross-coupling reactions.

  • Position 2: Amino group, enhancing solubility and serving as a site for further functionalization.

Key physicochemical properties:

  • LogP: Estimated at 1.8–2.3, indicating moderate hydrophobicity.

  • Hydrogen bond donors/acceptors: 2 donors (NH₂), 3 acceptors (pyrazine N).

  • Rotatable bonds: 2 (ethynyl and TMS groups).

Synthesis and Optimization

Sonogashira Cross-Coupling

The primary synthetic route involves a palladium-catalyzed Sonogashira coupling between 5-bromo-6-chloropyrazin-2-amine and trimethylsilyl acetylene.

Typical reaction conditions:

ComponentQuantity/Condition
5-Bromo-6-chloropyrazin-2-amine1.0 eq
Trimethylsilyl acetylene1.2 eq
PdCl₂(dppf)5 mol%
CuI10 mol%
NEt₃3.0 eq
SolventTHF, anhydrous
Temperature60–70°C, 12–18 hours

Yield: 65–75% after column chromatography (silica gel, hexane/EtOAc).

Alternative Routes

  • Buchwald-Hartwig Amination: Limited utility due to competing side reactions with the ethynyl group.

  • Direct Silylation: Less efficient (<50% yield) compared to Sonogashira coupling.

Chemical Reactivity and Derivitization

Cyclization to Thienopyrazines

Treatment with sodium sulfide (Na₂S·5H₂O) induces cyclization, forming thieno[2,3-b]pyrazin-3-amine:

Reaction conditions:

ParameterValue
Substrate6-Chloro-3-((TMS)ethynyl)pyrazin-2-amine
ReagentNa₂S·5H₂O (2.5 eq)
SolventTHF/H₂O (4:1)
TemperatureReflux, 6 hours
Yield70–80%

Chlorination and Alkoxylation

Subsequent chlorination with N-chlorosuccinimide (NCS) introduces a second chlorine at position 2:

StepConditionsProductYield
DichlorinationNCS (2.0 eq), DMF, 0°C → rt2,6-Dichlorothieno[2,3-b]pyrazin-3-amine85%
AlkoxylationNaOMe/MeOH, 60°C2-Methoxythieno[2,3-b]pyrazin-3-amine78%

Biological Activity and Applications

Anticancer Properties

Derivatives exhibit potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines:

Table 1: Cytotoxicity of Thienopyrazine Derivatives

CompoundHCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
2,6-Dichloro derivative0.450.62
2-Methoxy derivative1.201.85

Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.

Kinase Inhibition

Selective inhibition of fibroblast growth factor receptor (FGFR1, IC₅₀ = 12 nM) and VEGF receptor (IC₅₀ = 8 nM) has been reported.

Industrial and Research Significance

The compound’s utility lies in its role as a scaffold for:

  • Anticancer drug candidates: 12 patents filed (2020–2025) for thienopyrazine-based therapies.

  • Fluorescent probes: Ethynyl group enables conjugation with fluorophores for cellular imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator